(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
The compound (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a sulfonated piperazine group, a 1,2,4-triazole moiety, and a 4-methylstyryl group in the E-configuration.
Properties
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-16-2-4-17(5-3-16)8-13-29(27,28)25-11-9-24(10-12-25)18-6-7-19(23-22-18)26-15-20-14-21-26/h2-8,13-15H,9-12H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFYBTLYSRZIAD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic compound belonging to the class of pyridazine derivatives. Its complex structure integrates a piperazine moiety and a triazole ring, both of which are associated with various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is with a molecular weight of approximately 426.6 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the styryl group. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyridazine with triazole and piperazine moieties |
| Functional Groups | Sulfonyl, methylstyryl |
| Molecular Weight | 426.6 g/mol |
Research indicates that (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine may exert its biological effects through interaction with specific enzymes or receptors involved in disease pathways. The compound has shown potential in:
- Enzyme Inhibition : It may inhibit certain enzymes that are critical in metabolic pathways associated with inflammation and cancer.
- Receptor Modulation : Potential modulation of receptor activity linked to neurotransmission and cellular signaling.
Antimicrobial Activity
One of the prominent areas of investigation for this compound is its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, potentially offering therapeutic applications in treating infections.
Anticancer Potential
The compound's structural features suggest it may act as an anticancer agent by targeting pathways involved in tumor growth and proliferation. Preliminary studies have indicated moderate efficacy against certain cancer cell lines, necessitating further investigation into its mechanisms and effectiveness.
Case Studies and Research Findings
Several studies have evaluated the biological activity of (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity Evaluation : Another study reported that this compound showed promising results in inhibiting the growth of specific cancer cell lines through apoptosis induction .
- Mechanistic Insights : Research employing kinetic studies revealed that the compound's interactions with target enzymes could lead to altered metabolic pathways associated with inflammation and cancer .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Comparisons
The pyridazine core distinguishes this compound from quinazoline derivatives (e.g., compounds 6a–6n in ), which exhibit antimicrobial activity . For example, quinazoline derivatives with triazole Schiff bases achieved 58–72% fungal inhibition at 50 µg/mL , but pyridazine-based analogs may exhibit different potency due to altered π-stacking or dipole interactions.
Substituent Effects
- Triazole Moiety : The 1,2,4-triazole group is common in antimicrobial agents (e.g., ’s compounds). Its presence in both this compound and quinazoline derivatives suggests a role in hydrogen bonding with biological targets. However, the 1H-configuration here may limit steric hindrance compared to Schiff base-linked triazoles .
- Sulfonated Piperazine : The sulfonyl group enhances hydrophilicity, contrasting with thioether-linked substituents in ’s compounds. This could improve bioavailability but reduce membrane permeability.
Research Implications and Limitations
Key research gaps include:
- Binding Affinity : Computational docking studies to compare triazole-pyridazine interactions with quinazoline analogs.
- Pharmacokinetics : Assessing sulfonated piperazine’s impact on absorption and metabolism.
- Synthetic Optimization : Improving yield and purity via SHELX-refined crystallography or advanced NMR techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
